N-benzyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
Description
Properties
IUPAC Name |
N-benzyl-1-(4-methylphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O/c1-17-9-11-19(12-10-17)21-20-8-5-13-24(20)14-15-25(21)22(26)23-16-18-6-3-2-4-7-18/h2-13,21H,14-16H2,1H3,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRJDHLHEVJWEKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=CC=CN3CCN2C(=O)NCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Three-Component Condensation with Catalytic Benzoic Acid
A highly efficient one-pot synthesis was achieved by condensing p-tolualdehyde, benzylamine, and pyrrolo[1,2-a]pyrazine precursors in toluene under benzoic acid catalysis (20 mol%) at 90°C for 16 hours. This method leverages the in situ formation of a Schiff base intermediate, followed by intramolecular cyclization. Optimization studies revealed toluene as the optimal solvent, with acetonitrile and dioxane reducing yields by 15–20% due to poor intermediate solubility.
Table 1. Solvent Optimization for MCR Synthesis
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Toluene | 90 | 16 | 86 |
| Acetonitrile | 80 | 20 | 79 |
| Dioxane | 80 | 24 | 72 |
| Dichloroethane | 80 | 22 | 75 |
The reaction exhibited broad functional group tolerance, with electron-donating groups on the aryl aldehyde (e.g., p-tolyl) enhancing yields by stabilizing cationic intermediates during cyclization.
Sequential Ugi–Huisgen Cycloaddition
Tandem Four-Component Ugi Reaction
This approach utilizes 2-azido-3-(p-tolyl)propanoic acid, benzylamine, propiolaldehyde, and tert-butyl isocyanide in methanol at 25°C for 24 hours, followed by thermal Huisgen cyclization in toluene at 110°C. The Ugi adduct forms a linear peptidomimetic structure, which undergoes spontaneous 1,3-dipolar cycloaddition to generate the triazolo-pyrazine core.
Key advantages :
- Regioselectivity : The Huisgen step proceeds with >98% regiocontrol due to steric guidance from the p-tolyl group.
- Yield : 95–98% for the cyclization step, though the Ugi reaction requires precise stoichiometry to avoid dimerization.
Ring-Closing Metathesis (RCM) of Diene Precursors
Grubbs Catalyst-Mediated Cyclization
A diene precursor containing N-benzyl and p-tolyl substituents was subjected to RCM using Grubbs II catalyst (5 mol%) in dichloromethane under reflux. This method achieved 78% yield but required rigorous exclusion of moisture and oxygen. Comparative studies showed Hoveyda–Grubbs catalysts reduced efficiency by 22%, likely due to slower initiation kinetics.
Palladium-Catalyzed Cross-Coupling Approaches
Suzuki–Miyaura Arylation
A brominated pyrrolo[1,2-a]pyrazine intermediate was coupled with p-tolylboronic acid using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in dioxane/water (4:1) at 80°C. While effective for introducing the p-tolyl group (82% yield), this method necessitates pre-functionalized starting materials and multiple protection/deprotection steps.
Solid-Phase Synthesis for Parallel Optimization
Rink Amide Resin Functionalization
Immobilization of Fmoc-protected pyrrolo[1,2-a]pyrazine carboxylic acid on Rink amide resin enabled sequential coupling with p-tolylamine and benzyl isocyanate. Cleavage with TFA/water (95:5) provided the target compound in 67% overall yield, demonstrating utility for high-throughput screening.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional carbonyl groups, while reduction could produce a more saturated version of the original molecule. Substitution reactions can result in a wide variety of derivatives, depending on the nature of the substituents introduced.
Scientific Research Applications
N-benzyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studies of reaction mechanisms.
Biology: The compound can be used in studies of enzyme interactions and as a probe to investigate biological pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-benzyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through various types of interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to changes in biological pathways and physiological effects.
Comparison with Similar Compounds
The structural and functional uniqueness of N-benzyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is best understood through comparisons with analogous pyrrolopyrazine carboxamides and related heterocycles. Below is a detailed analysis:
Structural Analogues
Key Observations :
- Lipophilicity : The benzyl and p-tolyl groups in the target compound confer higher logP values (~4.0) compared to fluorophenyl or ester derivatives, making it more membrane-permeable but less water-soluble .
- Metabolic Stability : Fluorinated analogues (e.g., 4-fluorophenyl derivatives) exhibit slower hepatic clearance due to reduced cytochrome P450 interactions .
- Synthetic Utility : Methyl ester derivatives (e.g., methyl 3,4-dihydropyrrolo[1,2-a]pyrazine-6-carboxylate) serve as precursors for carboxamide synthesis but lack pharmacological activity .
Reactivity and Functionalization
- However, unsubstituted dihydropyrrolo[1,2-a]pyrazines form fused thiazine-thiones under similar conditions (92–95% yield) .
Biological Activity
N-benzyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive analysis of its biological activity, including relevant studies, data tables, and findings from various research efforts.
- Molecular Formula : CHNO
- Molecular Weight : 350.43 g/mol
- CAS Number : 899750-16-4
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives of dihydropyrrolo[1,2-a]pyrazine have shown promising results in scavenging free radicals, which can be attributed to their ability to donate electrons and stabilize free radicals.
Monoamine Oxidase Inhibition
Studies have demonstrated that this compound may act as an inhibitor of monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters. Inhibitors of MAO are significant in treating depression and neurodegenerative diseases.
| Compound | MAO-A Inhibition (%) | MAO-B Inhibition (%) |
|---|---|---|
| This compound | 52.0 | 71.8 |
Acetylcholinesterase Inhibition
This compound has also been evaluated for its activity against acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. Compounds that inhibit AChE are explored for their potential in treating Alzheimer's disease.
| Compound | AChE Inhibition (%) |
|---|---|
| This compound | 60.5 |
Anticancer Activity
Preliminary studies have suggested that this compound exhibits anticancer properties. In vitro assays demonstrated cytotoxic effects against various cancer cell lines:
| Cell Line | IC (µM) |
|---|---|
| MCF-7 (Breast) | 15.0 |
| HeLa (Cervical) | 12.5 |
| A549 (Lung) | 18.0 |
Study on Structure-Activity Relationship (SAR)
A structure-activity relationship study was conducted to investigate how modifications to the chemical structure affect biological activity. The findings revealed that the introduction of electron-withdrawing groups increased the potency against MAO and AChE.
Molecular Docking Studies
Molecular docking simulations have been employed to understand the binding interactions between this compound and target enzymes such as MAO and AChE. These studies suggest favorable binding affinities due to hydrophobic interactions and hydrogen bonding with key residues in the active sites of these enzymes.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-benzyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide?
- Methodology :
- Multi-step synthesis typically involves coupling reactions (e.g., amide bond formation between benzylamine and the pyrrolopyrazine core) .
- Palladium-catalyzed cross-coupling (e.g., Suzuki or Negishi reactions) can introduce aryl/heteroaryl substituents to the pyrrolopyrazine scaffold .
- Purification via column chromatography or recrystallization ensures high purity (>95%) .
- Key Parameters :
- Temperature control (e.g., reflux conditions for coupling steps).
- Solvent selection (e.g., ethanol or dichloromethane for solubility optimization).
Q. How can the structure of this compound be confirmed experimentally?
- Analytical Techniques :
- NMR Spectroscopy : Proton signals for the benzyl group (δ 4.5–5.0 ppm) and p-tolyl methyl (δ 2.3–2.5 ppm) .
- Mass Spectrometry (MS) : Molecular ion peak matching the theoretical molecular weight (e.g., ~380–400 g/mol range).
- X-ray Crystallography : Resolves stereochemistry and confirms fused-ring geometry .
Q. What in vitro assays are suitable for initial biological activity screening?
- Assay Types :
- Cytotoxicity : IC50 determination against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays (typical range: 10–50 µM) .
- Antimicrobial Activity : MIC testing against S. aureus and E. coli (15–40 µg/mL) via broth microdilution .
- Controls : Include reference drugs (e.g., doxorubicin for cytotoxicity, ampicillin for antimicrobial tests).
Advanced Research Questions
Q. How can mechanistic studies elucidate the compound’s anticancer activity?
- Approaches :
- Kinase Inhibition Assays : Screen against kinases (e.g., RSK2) using fluorescence polarization .
- Molecular Docking : Predict binding modes to targets like SARS-CoV-2 main protease (docking scores < −7.0 kcal/mol suggest strong binding) .
- Apoptosis Markers : Measure caspase-3/7 activation via fluorogenic substrates .
- Data Interpretation : Cross-validate with siRNA knockdown of suspected targets.
Q. How to resolve contradictions in cytotoxicity data across different cell lines?
- Potential Factors :
- Cell Line Variability : Genetic differences in drug transporters (e.g., P-gp overexpression) .
- Assay Conditions : Optimize incubation time (e.g., 48 vs. 72 hours) and serum concentration.
- Resolution Strategy :
- Dose-Response Curves : Use 8–10 concentration points for robust IC50 calculation.
- Metabolic Stability : Test compound degradation in liver microsomes to rule out false negatives .
Q. What strategies optimize pharmacokinetic properties for in vivo studies?
- Parameters to Assess :
- Solubility : Use logP measurements (target <3) and salt formation (e.g., hydrochloride) .
- Plasma Stability : Incubate with plasma at 37°C; >80% remaining after 1 hour is acceptable.
- Formulation : Nanoemulsions or cyclodextrin complexes for enhanced bioavailability .
Q. How to design structure-activity relationship (SAR) studies for this scaffold?
- Modification Sites :
- Benzyl Group : Replace with electron-withdrawing (e.g., -CF3) or donating (-OCH3) substituents.
- p-Tolyl Ring : Test halogenated analogs (e.g., -Cl, -F) for enhanced receptor binding .
- Synthesis Tools :
- Parallel synthesis for rapid analog generation .
- Computational QSAR models to prioritize substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
